molecular formula C10H13NO2 B112958 (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid CAS No. 736131-48-9

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid

Cat. No.: B112958
CAS No.: 736131-48-9
M. Wt: 179.22 g/mol
InChI Key: GORGZFRGYDIRJA-VIFPVBQESA-N
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Description

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain metabolites. Similarly, if the compound targets receptors, it could influence signal transduction pathways .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

The molecular and cellular effects of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid depend on its specific targets and the pathways they are involved in. The compound could potentially influence a wide range of biological processes, from metabolism to cell signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with target molecules. Additionally, the presence of other compounds in the body can influence the compound’s absorption and distribution .

Biological Activity

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid (often referred to as (S)-AMPA) is a chiral amino acid derivative notable for its biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential roles in peptide synthesis, neuroprotection, and modulation of neurotransmitter systems.

  • Molecular Formula : C11_{11}H15_{15}N1_{1}O2_{2}
  • Molar Mass : Approximately 179.23 g/mol
  • Chirality : The compound contains a chiral center, making it optically active.

1. Role in Peptide Synthesis

This compound serves as an important building block in peptide synthesis. Its incorporation into peptides can enhance the stability and biological activity of the resulting compounds. The unique 2-methylphenyl side chain contributes to its hydrophobic properties, which can influence interactions within biological systems.

2. Neuroprotective Effects

Research indicates that (S)-AMPA may interact with glutamate receptors, particularly AMPA receptors, which are crucial for synaptic transmission and neuroplasticity. This interaction suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

3. Enzyme Inhibition

The compound has been identified as an inhibitor of acyl-CoA oxidase 3 (ACOX3), an enzyme involved in fatty acid metabolism. Inhibition of ACOX3 could have implications for treating metabolic disorders such as fatty liver disease.

The biological activity of (S)-AMPA is likely mediated through both covalent and non-covalent interactions with its target molecules. These interactions can lead to conformational changes in enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Pharmacokinetics

Preliminary studies suggest that (S)-AMPA is well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted primarily via urine. Its pharmacokinetic profile supports its potential therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
(S)-3-Amino-3-(4-fluorophenyl)-propanoic acidC11_{11}H12_{12}F1_{1}N1_{1}O2_{2}Contains a fluorine substituent enhancing bioactivity
(R)-3-Amino-3-(4-bromophenyl)-propanoic acidC11_{11}H12_{12}Br1_{1}N1_{1}O2_{2}Bromine substitution affects hydrophobicity
(S)-3-Amino-3-(4-nitrophenyl)-propanoic acidC11_{11}H12_{12}N2_{2}O3_{3}Nitro group introduces electron-withdrawing characteristics

The structural differences among these compounds significantly influence their biological activities and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted various applications and effects of (S)-AMPA:

  • Neuroprotective Studies : A study demonstrated that (S)-AMPA could enhance synaptic plasticity in animal models, suggesting its potential use in treating conditions like Alzheimer's disease.
  • Metabolic Disorder Research : Inhibition of ACOX3 by (S)-AMPA was shown to reduce lipid accumulation in hepatocytes, indicating a possible therapeutic pathway for treating non-alcoholic fatty liver disease.

Properties

IUPAC Name

(3S)-3-amino-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGZFRGYDIRJA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426157
Record name (3S)-3-Amino-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736131-48-9
Record name (3S)-3-Amino-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of (S)-3-amino-3-(o-tolyl)propanoic acid in pharmaceutical research?

A1: (S)-3-amino-3-(o-tolyl)propanoic acid is a key intermediate in the synthesis of Cathepsin inhibitors []. Cathepsins are a family of proteases involved in various physiological and pathological processes, making them attractive targets for drug development.

Q2: How is (S)-3-amino-3-(o-tolyl)propanoic acid typically prepared?

A2: The research paper focuses on the enzymatic preparation of (S)-3-amino-3-(o-tolyl)propanoic acid []. This suggests that researchers are exploring environmentally friendly and potentially more efficient methods for synthesizing this important building block for Cathepsin inhibitors.

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